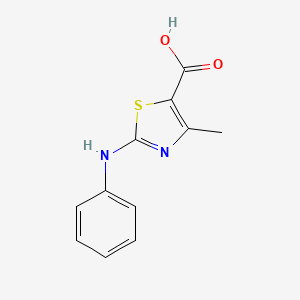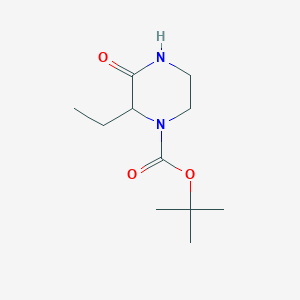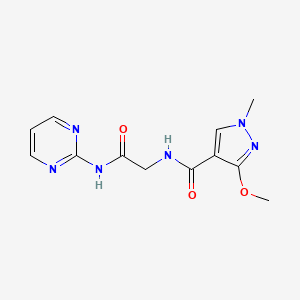
(E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide is a novel compound with potential applications in scientific research. The compound has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Photo-induced Chemical Reactions
Zhou et al. (2016) reported a photo-induced catalyst-free three-component reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine, which generates diverse (2-oxoindolin-3-yl)methanesulfonohydrazides. This method allows for the easy incorporation of the sulfonyl group under mild conditions without metals or photo-redox catalysts (Zhou, Xia, & Wu, 2016).
Crystal Structure Analysis
Lee et al. (2009) detailed the synthesis and crystal structure determination of a closely related compound, (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate. This study provides insights into intermolecular interactions, the conformation of the dihydrooxazepinone ring, and π-π stacking between adjacent molecules (Lee et al., 2009).
Synthetic Chemistry and Molecular Engineering
Kariuki et al. (2022) described the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, highlighting methods of condensation and determination of structure through NMR spectroscopy and X-ray diffraction. This emphasizes the compound's relevance in synthetic chemistry and molecular engineering (Kariuki et al., 2022).
Polymer Science
Tian et al. (2010) conducted research on macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives for potential application as chiral stationary phases. This study shows the compound's utility in the development of materials with specific chromatographic properties (Tian et al., 2010).
Anticancer and Antioxidant Activities
Gudipati et al. (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, showing their potential as anticancer and antioxidant agents. This implies the importance of (E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide derivatives in medicinal chemistry (Gudipati, Anreddy, & Manda, 2011).
Nonlinear Optical Limiting
Anandan et al. (2018) focused on donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting. This research demonstrates the compound's potential in optoelectronic devices, protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Chiroptical Properties and Chiral Recognition
Lu et al. (2010) synthesized enantiopure acrylamide derivatives and examined their stereoregularity's influence on chiroptical properties and chiral recognition. This highlights the compound's significance in creating materials with specific optical properties (Lu, Lou, Hu, Jiang, & Shen, 2010).
properties
IUPAC Name |
(E)-N-(2-oxo-1,3-dihydroindol-5-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-14(6-4-12-2-1-7-20-12)16-11-3-5-13-10(8-11)9-15(19)17-13/h1-8H,9H2,(H,16,18)(H,17,19)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDUCSMARNVCO-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C=CC3=CC=CS3)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=CS3)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)

![N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2367150.png)
![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2367153.png)
![2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2367154.png)
![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2367156.png)





